2-(Cyclohexyloxy)ethanol

Description

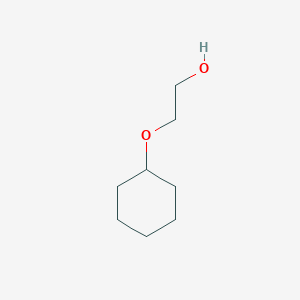

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyloxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c9-6-7-10-8-4-2-1-3-5-8/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHPMEOKJKCEFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32128-53-3 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-cyclohexyl-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32128-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50279643 | |

| Record name | 2-(Cyclohexyloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1817-88-5 | |

| Record name | 2-(Cyclohexyloxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001817885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohexyloxyethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Cyclohexyloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Cyclohexyloxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Cyclohexyloxy)ethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BMC7J54PGD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(Cyclohexyloxy)ethanol CAS number and molecular weight

This technical guide provides essential information regarding the chemical compound 2-(Cyclohexyloxy)ethanol, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Data

This compound is an organic compound featuring a cyclohexyl group attached to an ethanol molecule via an ether linkage. Key quantitative data for this compound are summarized below.

| Property | Value |

| CAS Number | 1817-88-5[1][2][3] |

| Molecular Weight | 144.21 g/mol [1][2][3] |

| Molecular Formula | C₈H₁₆O₂[1][2] |

| Linear Formula | C₆H₁₁OCH₂CH₂OH |

Logical Relationship of Core Identifiers

The following diagram illustrates the direct association between the chemical's common name and its primary identifiers.

This guide is intended for informational purposes for research and development professionals. For laboratory use, please refer to a comprehensive Safety Data Sheet (SDS).

References

Synthesis and Purification of 2-(Cyclohexyloxy)ethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-(Cyclohexyloxy)ethanol, a key intermediate in various chemical and pharmaceutical applications. This document details established synthetic methodologies, rigorous purification protocols, and critical characterization data to support researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its synthesis, purification, and application. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O₂ | [1] |

| Molecular Weight | 144.21 g/mol | [1][2] |

| Boiling Point | 112 °C at 20 mmHg | [2] |

| Density | 0.990 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.4630 | [2] |

| CAS Number | 1817-88-5 | [1][2][3] |

Synthesis Methodologies

Two primary synthetic routes for the preparation of this compound are discussed: the reductive cleavage of a ketal and the Williamson ether synthesis.

Reductive Cleavage of 1,4-Dioxaspiro[4.5]decane

This established method, detailed in Organic Syntheses, involves the reaction of 1,4-dioxaspiro[4.5]decane with a reducing agent in the presence of a Lewis acid. This approach offers high yields and a well-documented procedure.

A detailed experimental protocol for this synthesis is provided below, adapted from Organic Syntheses.

Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decane

-

In a 1-liter round-bottomed flask, combine 118 g (1.20 moles) of cyclohexanone, 82 g (1.32 moles) of ethylene glycol, 250 ml of benzene, and 0.05 g of p-toluenesulfonic acid monohydrate.

-

Attach a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux until the theoretical amount of water (approximately 21.6 ml) is collected. This typically requires about 6 hours.

-

Cool the reaction mixture to room temperature.

-

Extract the mixture successively with 200 ml of 10% sodium hydroxide solution and five 100-ml portions of water.

-

Dry the organic layer over anhydrous potassium carbonate.

-

Distill the dried solution through a 20-cm Vigreux column to yield 1,4-dioxaspiro[4.5]decane as a colorless liquid.

Step 2: Synthesis of this compound

-

In a well-dried, 3-liter three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and a condenser with a calcium chloride drying tube, place 242 g (1.81 moles) of anhydrous aluminum chloride powder.

-

Immerse the flask in an ice-salt bath and add 500 ml of anhydrous ether dropwise with stirring. Stir for approximately 30 minutes until a light gray solution is formed.

-

In a separate flask, vigorously stir a mixture of 16.7 g (0.44 mole) of lithium aluminum hydride and 500 ml of anhydrous ether.

-

Add a solution of 125 g (0.88 mole) of 1,4-dioxaspiro[4.5]decane in 200 ml of anhydrous ether to the lithium aluminum hydride suspension.

-

Add the resulting mixture to the aluminum chloride solution at a rate that maintains gentle reflux.

-

After the addition is complete, replace the ice-salt bath with a steam bath and reflux the reaction mixture for 3 hours.

-

Cool the flask in an ice bath and carefully quench the excess hydride by the dropwise addition of water until hydrogen evolution ceases.

-

Add 1 liter of 10% sulfuric acid followed by 400 ml of water.

-

Separate the ether layer and extract the aqueous layer with two 200-ml portions of ether.

-

Combine the ether extracts, wash with 10% sodium hydroxide solution, then with water until neutral, and finally with saturated brine.

-

Dry the ether solution over anhydrous potassium carbonate.

The reported yield for this two-step synthesis of this compound is in the range of 83-94%.

Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for preparing ethers.[1][4][5] This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[1][4][5] For the synthesis of this compound, this would involve the reaction of sodium cyclohexoxide with 2-chloroethanol.

While a specific detailed protocol for this exact reaction is not extensively published, a general procedure can be proposed based on the principles of the Williamson ether synthesis.

Step 1: Preparation of Sodium Cyclohexoxide

-

In a round-bottomed flask equipped with a reflux condenser and a nitrogen inlet, add dry cyclohexanol to a suspension of sodium hydride in an anhydrous solvent such as tetrahydrofuran (THF).

-

Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium cyclohexoxide.

Step 2: Reaction with 2-Chloroethanol

-

To the freshly prepared sodium cyclohexoxide solution, add 2-chloroethanol dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for several hours to ensure the completion of the reaction.

-

Monitor the reaction progress using a suitable technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

Step 3: Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature and carefully quench any unreacted sodium hydride with a small amount of water or ethanol.

-

Add water to the reaction mixture and extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure.

Purification

The primary method for purifying this compound is fractional distillation, typically under reduced pressure to prevent decomposition at high temperatures.

Fractional Distillation Protocol

-

Apparatus Setup : Assemble a fractional distillation apparatus equipped with a Vigreux or packed column, a condenser, a receiving flask, and a vacuum source. Ensure all glassware is dry.

-

Crude Product Charging : Charge the crude this compound into the distillation flask along with a few boiling chips or a magnetic stir bar for smooth boiling.

-

Vacuum Application : Gradually apply vacuum to the system.

-

Heating : Gently heat the distillation flask using a heating mantle or an oil bath.

-

Fraction Collection : Collect the fractions that distill at the appropriate boiling point and pressure. The boiling point of this compound is 112 °C at 20 mmHg.[2] Discard the initial and final fractions, which may contain lower and higher boiling impurities, respectively.

-

Purity Analysis : Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) or other suitable analytical techniques.

Quantitative Data on Purification

| Parameter | Value/Condition |

| Distillation Method | Vacuum Fractional Distillation |

| Boiling Point | 112 °C at 20 mmHg[2] |

| Recommended Column Type | Vigreux or packed column (e.g., Raschig rings) |

| Expected Purity | >99% (with proper fractionation) |

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the cyclohexyl and ethoxyethanol protons. |

| ¹³C NMR | Resonances for the carbon atoms of the cyclohexyl ring and the ethoxyethanol chain. |

| IR Spectroscopy | A broad absorption band in the region of 3400 cm⁻¹ due to the hydroxyl (-OH) group, and C-O stretching vibrations. |

| Mass Spectrometry | The molecular ion peak and characteristic fragmentation pattern. |

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Williamson Ether Synthesis Signaling Pathway

Caption: General signaling pathway of the Williamson ether synthesis.

Reductive Cleavage Reaction Mechanism

Caption: Plausible mechanism for the reductive cleavage of the ketal.

References

An In-Depth Technical Guide to the Safe Handling of 2-(Cyclohexyloxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 2-(Cyclohexyloxy)ethanol. The information is intended to equip laboratory personnel with the knowledge necessary to handle this chemical safely and effectively. This document summarizes key quantitative data, outlines experimental protocols for safety assessment, and provides visual diagrams to illustrate critical concepts.

Chemical and Physical Properties

This compound is a colorless liquid with a mild odor. It is a member of the glycol ether family, which are widely used as solvents in various industrial and commercial applications. While specific data for this compound is limited, the following tables provide a summary of its known properties and data for a closely related compound, 2-(Hexyloxy)ethanol, for comparison.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1817-88-5 | ChemScene |

| Molecular Formula | C8H16O2 | ChemScene |

| Molecular Weight | 144.21 g/mol | ChemScene |

| Boiling Point | 112 °C / 20 mmHg | ChemicalBook |

| Density | 0.990 g/mL at 25 °C | ChemicalBook |

| Refractive Index | n20/D 1.4630 | ChemicalBook |

Table 2: Physical and Chemical Properties of 2-(Hexyloxy)ethanol (for comparison)

| Property | Value | Source |

| CAS Number | 112-25-4 | Fisher Scientific |

| Molecular Weight | 146.23 g/mol | Fisher Scientific |

| Boiling Point | 208 °C | Fisher Scientific |

| Flash Point | 94 °C | Fisher Scientific |

| Vapor Pressure | 23 hPa @ 20 °C | Fisher Scientific |

| Specific Gravity | 0.888 g/cm³ | Fisher Scientific |

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant.[1]

Table 3: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

The following pictogram is associated with these hazards:

Signal Word: Warning

Toxicological Information

Table 4: Toxicological Data for 2-(Hexyloxy)ethanol

| Test | Species | Route | Result | Guideline | Source |

| Acute Oral Toxicity (LD50) | Rat (female) | Oral | 738 mg/kg | OECD 401 | ChemicalBook |

| Skin Corrosion/Irritation | Rabbit | Dermal | Causes burns | - | ChemicalBook |

| Serious Eye Damage/Irritation | Rabbit | Ocular | Severe eye irritation | OECD 405 | ChemicalBook |

Experimental Protocols for Safety Assessment

Standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are used to assess the irritation potential of chemicals.

Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

This test is designed to determine the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Animal Model: The albino rabbit is the preferred species for this test.

-

Test Substance Application: A small amount (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to a small area of shaved skin (approximately 6 cm²) on the back of the animal. The site is then covered with a gauze patch and semi-occlusive dressing.

-

Exposure Duration: The exposure period is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[2]

-

Scoring: The severity of the skin reactions is scored using a standardized grading system.

Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

Methodology:

-

Animal Model: The albino rabbit is the recommended animal model.

-

Test Substance Instillation: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.[3][4]

-

Scoring: The ocular lesions are scored according to a standardized scale.

Handling Precautions and Personal Protective Equipment (PPE)

Given its classification as a skin, eye, and respiratory irritant, strict handling precautions are necessary when working with this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber). A lab coat or chemical-resistant apron should also be worn.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a respirator with an appropriate cartridge for organic vapors should be used.

Storage and Disposal

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. Do not pour down the drain.

Diagrams

The following diagrams illustrate key concepts related to the safe handling and potential hazards of this compound.

Caption: GHS Hazard Classifications for this compound.

Caption: Recommended Handling Precautions for this compound.

Caption: General Mechanism of Glycol Ether-Induced Irritation.

References

Spectroscopic Profile of 2-(Cyclohexyloxy)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-(Cyclohexyloxy)ethanol (CAS No. 1817-88-5). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound is summarized in the tables below. These tables provide a quick reference for the key spectral features of the molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals for the cyclohexyloxy and ethanol moieties. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~3.70 | m | 2H | -OCH₂CH₂OH |

| ~3.55 | m | 2H | -OCH₂CH₂OH |

| ~3.25 | m | 1H | -O-CH- (Cyclohexyl) |

| ~2.50 | s (broad) | 1H | -OH |

| ~1.90 - 1.10 | m | 10H | Cyclohexyl -CH₂- |

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on concentration, solvent, and temperature.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts (δ) are reported in parts per million (ppm).

| Chemical Shift (δ) (ppm) | Assignment |

| ~78.5 | -O-CH- (Cyclohexyl) |

| ~70.0 | -O-CH₂- (Ethanol) |

| ~61.5 | HO-CH₂- (Ethanol) |

| ~32.0 | Cyclohexyl C2/C6 |

| ~25.5 | Cyclohexyl C4 |

| ~24.0 | Cyclohexyl C3/C5 |

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H Stretch (Alcohol) |

| ~2930, ~2850 | Strong | C-H Stretch (Aliphatic) |

| ~1450 | Medium | C-H Bend (CH₂) |

| ~1100 | Strong | C-O Stretch (Ether & Alcohol) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in characteristic fragmentation patterns. The most abundant ions are listed below.

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 83 | High | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 57 | Medium | [C₄H₉]⁺ (Fragment of cyclohexyl) |

| 55 | High | [C₄H₇]⁺ (Fragment of cyclohexyl) |

| 45 | Medium | [CH₂CH₂OH]⁺ |

Experimental Protocols

The following protocols describe the general methodologies for acquiring the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 10-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃). A small amount of tetramethylsilane (TMS) is added to serve as an internal reference for chemical shifts (δ = 0.00 ppm). The resulting solution is then transferred to a 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 300 or 400 MHz for ¹H). For ¹H NMR, typical acquisition parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) is used with proton decoupling to simplify the spectrum. Data is typically acquired over multiple scans to improve the signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the IR spectrum is typically obtained using the neat liquid. A single drop of the compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.

-

Data Acquisition: The prepared sample is placed in the beam path of a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is recorded over a standard range of 4000 to 400 cm⁻¹. A background spectrum of the clean, empty salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The liquid sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). The molecules are then ionized, commonly using Electron Ionization (EI) at a standard energy of 70 eV.

-

Data Acquisition: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the relative abundance of each ion, generating a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a liquid sample such as this compound.

Caption: Spectroscopic analysis workflow for this compound.

2-(Cyclohexyloxy)ethanol: A Technical Guide to Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Cyclohexyloxy)ethanol, a glycol ether, presents a versatile scaffold for chemical synthesis and holds potential for various research applications, particularly in the development of novel therapeutic agents. While direct research into its biological activity is nascent, studies on its derivatives suggest promising avenues for exploration. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential research applications of this compound, with a focus on its utility as a synthetic building block for bioactive molecules.

Physicochemical Properties

This compound is a combustible liquid with a molecular formula of C8H16O2.[1][2][3] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C8H16O2 | [1][2][3] |

| Molecular Weight | 144.21 g/mol | [1][2] |

| CAS Number | 1817-88-5 | [1] |

| Appearance | Colorless liquid | Sigma-Aldrich |

| Boiling Point | 112 °C at 20 mmHg | [1] |

| Density | 0.990 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.4630 | [1] |

| Flash Point | 95 °C (closed cup) | [1] |

| SMILES | C1CCC(CC1)OCCO | [3] |

| InChIKey | RFHPMEOKJKCEFR-UHFFFAOYSA-N | [3] |

Synthesis of this compound

A well-established method for the synthesis of this compound is documented in Organic Syntheses. The process involves the reaction of cyclohexanone with ethylene glycol to form an intermediate, which is then reduced.

Experimental Protocol: Synthesis of this compound

Materials:

-

Cyclohexanone

-

Ethylene glycol

-

p-Toluenesulfonic acid

-

Benzene

-

Sodium hydroxide

-

Anhydrous potassium carbonate

-

Diethyl ether

-

Lithium aluminum hydride

-

Sulfuric acid

Procedure:

-

Formation of 1,4-Dioxaspiro[4.5]decane: A mixture of cyclohexanone, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in benzene is refluxed with a water separator until the theoretical amount of water is collected. The reaction mixture is then cooled, washed with sodium hydroxide solution and water, dried over anhydrous potassium carbonate, and distilled to yield 1,4-dioxaspiro[4.5]decane.

-

Reduction to this compound: A solution of 1,4-dioxaspiro[4.5]decane in anhydrous ether is added to a stirred suspension of lithium aluminum hydride in ether. The mixture is refluxed, and then the excess hydride is quenched by the careful addition of water. The product is extracted and purified by distillation.

References

An In-depth Technical Guide to 2-(Cyclohexyloxy)ethanol: An Ethylene Glycol Derivative for Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Cyclohexyloxy)ethanol, an ethylene glycol derivative with potential applications in various scientific and industrial fields, including drug development. This document details its physicochemical properties, spectroscopic data, synthesis, and safety information. Particular emphasis is placed on its role as a specialized solvent and its potential as an excipient in pharmaceutical formulations. This guide is intended to be a valuable resource for researchers and professionals exploring the applications of this unique chemical entity.

Introduction

This compound, a member of the glycol ether family, is a colorless liquid characterized by the presence of both an ether and a hydroxyl functional group. This bifunctionality imparts unique solvency characteristics, making it an interesting candidate for various applications. As a derivative of ethylene glycol, it shares some properties with this class of compounds, which are widely used in the pharmaceutical industry as solvents, humectants, and penetration enhancers.[1] This guide will delve into the core technical aspects of this compound to provide a foundational understanding for its potential utilization in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its application. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O₂ | [2] |

| Molecular Weight | 144.21 g/mol | [2] |

| CAS Number | 1817-88-5 | [3] |

| Appearance | Colorless liquid | - |

| Boiling Point | 112 °C at 20 mmHg | - |

| Density | 0.990 g/mL at 25 °C | - |

| Refractive Index (n20/D) | 1.4630 | - |

| Flash Point | 95 °C (closed cup) | - |

Table 2: Spectroscopic Data Summary for this compound

| Spectroscopy Type | Key Data Points | Reference |

| ¹H NMR | Signals corresponding to cyclohexyloxy and ethanol protons. | [2] |

| ¹³C NMR | Characteristic peaks for the eight carbon atoms. | - |

| Infrared (IR) | Broad O-H stretch, C-O ether stretch. | [2] |

| Mass Spectrometry (MS) | Molecular ion peak and characteristic fragmentation pattern. | [2] |

Synthesis and Purification

The synthesis of this compound can be achieved through various methods. A common laboratory-scale synthesis is detailed below.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a well-established synthetic procedure.

Materials:

-

Cyclohexanone

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate

-

Benzene

-

10% Sodium hydroxide solution

-

Anhydrous potassium carbonate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

10% Sulfuric acid

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

Procedure:

-

Formation of the Ketal (1,4-Dioxaspiro[4.5]decane):

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanone, ethylene glycol, a catalytic amount of p-toluenesulfonic acid monohydrate, and benzene.

-

Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

-

Cool the reaction mixture and wash successively with 10% sodium hydroxide solution and water.

-

Dry the organic layer over anhydrous potassium carbonate and distill under reduced pressure to obtain 1,4-dioxaspiro[4.5]decane.

-

-

Reductive Cleavage of the Ketal:

-

In a separate flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether.

-

To this suspension, add a solution of 1,4-dioxaspiro[4.5]decane in anhydrous diethyl ether at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for several hours.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the dropwise addition of water.

-

Acidify the mixture with 10% sulfuric acid to dissolve the inorganic salts.

-

Separate the ethereal layer and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with saturated brine.

-

-

Purification:

-

Dry the ethereal solution over anhydrous potassium carbonate.

-

Filter the solution and remove the solvent by rotary evaporation.

-

Distill the crude product under reduced pressure to yield pure this compound.

-

Visualized Workflow for Synthesis and Purification

Applications in Research and Drug Development

While this compound does not have widespread application as a direct therapeutic agent, its properties as a derivative of ethylene glycol suggest potential utility in pharmaceutical formulations.

Role as a Solvent and Excipient

Glycol ethers are known for their excellent solvent properties for a wide range of substances.[4] The unique combination of a moderately nonpolar cyclohexyloxy group and a polar hydroxyl group in this compound could make it a suitable solvent for poorly water-soluble drug candidates, potentially enhancing their solubility in topical or transdermal formulations.[5][6][7]

Potential as a Penetration Enhancer

The transdermal delivery of drugs is often limited by the barrier function of the stratum corneum. Chemical penetration enhancers are frequently incorporated into topical formulations to overcome this barrier.[1] Alcohols and glycols are known to act as penetration enhancers by disrupting the ordered lipid structure of the stratum corneum.[8][9] The structural similarity of this compound to other known glycol ether penetration enhancers suggests its potential in this application, although specific studies are required to validate this.

Derivative of Ethylene Glycol: A Structural Perspective

Safety and Toxicology

The toxicological profile of ethylene glycol ethers is a subject of considerable interest.[10][11] While specific long-term toxicity data for this compound is limited, information on related compounds can provide some guidance.

General Hazards:

-

Skin and Eye Irritation: this compound is reported to cause skin and serious eye irritation.[2]

-

Respiratory Irritation: May cause respiratory irritation.[2]

Toxicokinetics:

Glycol ethers can be absorbed through ingestion, inhalation, and dermal contact.[11] They are primarily metabolized in the liver by alcohol and aldehyde dehydrogenases.[11][12] The toxicity of some ethylene glycol ethers is attributed to their acidic metabolites.[4][10]

It is imperative that appropriate personal protective equipment (PPE), including gloves and safety glasses, be used when handling this compound. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a unique ethylene glycol derivative with a combination of properties that make it a compound of interest for further investigation. Its solvency and potential as a penetration enhancer in pharmaceutical formulations, particularly for topical and transdermal applications, warrant further research. This technical guide provides a solid foundation of its chemical and physical characteristics, synthesis, and safety considerations to aid researchers and drug development professionals in exploring its potential applications. As with any chemical, a thorough risk assessment should be conducted before its use in any experimental setting.

References

- 1. Penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C8H16O2 | CID 224775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Clinical toxicology of ethylene glycol monoalkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Solubility enhancement of cox-2 inhibitors using various solvent systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. catalog.article4pub.com [catalog.article4pub.com]

- 9. Transdermal Drug Delivery Enhancement by Compounds of Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ecetoc.org [ecetoc.org]

- 11. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. emedicine.medscape.com [emedicine.medscape.com]

Environmental fate and toxicity of 2-(Cyclohexyloxy)ethanol

An In-depth Technical Guide on the Environmental Fate and Toxicity of 2-(Cyclohexyloxy)ethanol

Disclaimer: Publicly available experimental data on the environmental fate and ecotoxicity of this compound (CAS No. 1817-88-5) is limited. This guide synthesizes available information for the substance, incorporates data from structurally similar compounds for context, and outlines standard experimental protocols for generating the necessary data. The GHS hazard classifications identified are based on notifications to the ECHA C&L Inventory and may not be derived from comprehensive environmental testing.[1]

Chemical Identity and Physicochemical Properties

This compound is a glycol ether characterized by a cyclohexyl group linked via an ether bond to an ethanol molecule. Its structure imparts properties of both an alcohol and an ether. While specific experimental data for several key environmental parameters are not available, computed values and data from analogous substances provide an initial assessment basis.

Table 1: Physicochemical Properties of this compound and Analogues

| Property | This compound | 2-(Hexyloxy)ethanol (Analogue) | 2-(2-Ethylhexyloxy)ethanol (Analogue) | Source |

|---|---|---|---|---|

| CAS Number | 1817-88-5 | 112-25-4 | 1559-35-9 | [2][3][4] |

| Molecular Formula | C₈H₁₆O₂ | C₈H₁₈O₂ | C₁₀H₂₂O₂ | [1][3][4] |

| Molecular Weight | 144.21 g/mol | 146.23 g/mol | 174.28 g/mol | [2][3][4] |

| Physical Form | Liquid (Assumed) | Colorless Liquid | Colorless to Pale Yellow Liquid | [3][5] |

| Log Kow (Octanol-Water Partition Coefficient) | 1.2 (Computed) | 1.97 @ 25°C | 2.86 @ 20.4°C | [1][4][6] |

| Water Solubility | No Data Available | 9.46 g/L | 1.14 g/L @ 20°C | [3][4] |

| Vapor Pressure | No Data Available | 10 Pa @ 20°C | 1.69 Pa @ 20°C | [3][4] |

| Boiling Point | 112 °C @ 20 mmHg | 206.3°C @ 760 mmHg | 229°C @ 760 mmHg | [2][4][6] |

| Density | 0.990 g/mL @ 25°C | 0.888 g/mL @ 20°C | 0.892 g/mL @ 25°C |[2][3][4] |

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in the environment. Key processes include biodegradation, bioaccumulation, and abiotic degradation.

Biodegradation

No experimental studies on the ready biodegradability of this compound were found in the public domain. However, the biodegradation of alcohol ethoxylates is well-studied and generally proceeds via two main pathways:

-

Central Fission: The ether linkage is cleaved, resulting in the formation of an alcohol (cyclohexanol) and a glycol (ethylene glycol).[7]

-

Omega-Oxidation: The terminal alcohol group of the ethoxy chain is oxidized to a carboxylic acid. This is followed by the shortening of the ethoxylate chain.[7]

Given its structure, this compound is expected to be susceptible to aerobic biodegradation by microorganisms in soil and water. The presence of the cyclohexyl group may influence the rate of degradation compared to linear alcohol ethoxylates. For a substance to be classified as "readily biodegradable," it must achieve degradation thresholds (e.g., >60% of theoretical CO₂ production) within a 10-day window during a 28-day test.[8] Without experimental data, the classification of this substance remains undetermined.

Bioaccumulation

Bioaccumulation potential is often estimated using the octanol-water partition coefficient (Log Kow). Substances with a Log Kow value below 3 are generally considered to have a low potential for bioaccumulation. The computed Log Kow for this compound is 1.2, suggesting that this compound is not expected to significantly bioaccumulate in aquatic organisms.[1]

Abiotic Degradation

-

Hydrolysis: Glycol ethers are generally stable to hydrolysis under environmental conditions (pH 5-9) as the ether linkage is not susceptible to abiotic hydrolysis.

-

Photolysis: This compound does not contain chromophores that would absorb light in the environmentally relevant UV spectrum (>290 nm), so direct photolysis in water is not expected to be a significant degradation pathway. In the atmosphere, it may be susceptible to indirect photo-oxidation by hydroxyl radicals.

Ecotoxicity

No experimental ecotoxicity data for this compound were found. Toxicity of alcohol ethoxylates to aquatic organisms is highly variable and depends on both the length of the hydrophobic alkyl chain and the number of hydrophilic ethoxylate units. Generally, toxicity increases with increasing alkyl chain length and decreases with an increasing number of ethoxylate groups.

Table 2: Aquatic Ecotoxicity of this compound

| Trophic Level | Species | Endpoint | Value (mg/L) | Source |

|---|---|---|---|---|

| Fish | Pimephales promelas (Fathead Minnow) or similar | 96-hr LC₅₀ | No Data Available | N/A |

| Invertebrates | Daphnia magna (Water Flea) | 48-hr EC₅₀ | No Data Available | N/A |

| Algae | Pseudokirchneriella subcapitata or similar | 72-hr EC₅₀ | No Data Available | N/A |

Experimental Protocols

To address the existing data gaps, standardized testing according to OECD (Organisation for Economic Co-operation and Development) guidelines is required.

Ready Biodegradability - OECD 301 B (CO₂ Evolution Test)

This protocol is designed to assess whether a chemical is "readily biodegradable" by an aerobic microbial inoculum.

-

Principle: A solution of the test substance in a mineral medium is inoculated with activated sludge. The degradation is followed by measuring the amount of CO₂ produced over a 28-day period. The amount of CO₂ produced is compared to the theoretical maximum (ThCO₂), and the percentage of biodegradation is calculated.[8]

-

Inoculum: Activated sludge from a domestic wastewater treatment plant, not adapted to the test substance.

-

Test Substance Concentration: Typically 10-20 mg of Total Organic Carbon (TOC) per liter.[8]

-

Test Duration: 28 days.

-

Controls:

-

Blank Control: Inoculum only, to measure endogenous CO₂ production.

-

Reference Control: A readily biodegradable substance (e.g., sodium benzoate) to verify the viability of the inoculum.

-

Toxicity Control: Test substance plus the reference substance, to check for inhibitory effects of the test substance on the microorganisms.

-

-

Pass Criteria: The substance is considered readily biodegradable if it reaches 60% of ThCO₂ production within a 10-day window that starts when 10% biodegradation is first reached.[8]

Fish, Acute Toxicity Test - OECD 203

This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period.

-

Principle: Fish are exposed to a range of concentrations of the test substance for 96 hours. Mortalities and sub-lethal effects are recorded at 24, 48, 72, and 96 hours. The results are used to calculate the LC₅₀ (Lethal Concentration, 50%).

-

Test Organism: Recommended species include Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

-

Test Design:

-

Range-Finding Test: A preliminary test to determine the range of concentrations for the definitive test.

-

Definitive Test: At least five concentrations in a geometric series, plus a control group. At least seven fish per concentration.

-

-

Exposure Duration: 96 hours.

-

Test Conditions: Static, semi-static, or flow-through system. Controlled temperature, lighting, and dissolved oxygen.

-

Endpoint: The primary endpoint is mortality. The LC₅₀ and its 95% confidence intervals are calculated for each observation period.

Daphnia sp., Acute Immobilisation Test - OECD 202

This protocol assesses the acute toxicity to planktonic invertebrates.

-

Principle: Young daphnids (<24 hours old) are exposed to at least five concentrations of the test substance for 48 hours. The endpoint is immobilisation, defined as the inability to swim within 15 seconds after gentle agitation. The EC₅₀ (Effective Concentration, 50%) is calculated.[5][6]

-

Test Organism: Daphnia magna is the preferred species.[5]

-

Test Design: At least 20 animals per concentration, divided into four replicates of five animals each.[9]

-

Exposure Duration: 48 hours, with observations at 24 and 48 hours.[4]

-

Test Conditions: Static test with no feeding. Controlled temperature (20 ± 2 °C) and photoperiod (16h light/8h dark).[5]

Freshwater Alga and Cyanobacteria, Growth Inhibition Test - OECD 201

This test evaluates the effects of a substance on the growth of freshwater algae.

-

Principle: Exponentially growing cultures of a selected algal species are exposed to various concentrations of the test substance over 72 hours. The inhibition of growth is measured relative to control cultures.[3]

-

Test Organism: Pseudokirchneriella subcapitata or Desmodesmus subspicatus are commonly used green algae.[3]

-

Test Design: At least five concentrations with three replicates per concentration. Six replicates are used for the control group.[10]

-

Exposure Duration: Typically 72 hours.[3]

-

Endpoint: The primary endpoints are based on growth rate and yield. The ErC₅₀ (growth rate inhibition) and EyC₅₀ (yield inhibition) are calculated.

Conclusion

There is a significant lack of empirical data regarding the environmental fate and aquatic toxicity of this compound. Based on its chemical structure and computed properties (Log Kow = 1.2), it is predicted to have low bioaccumulation potential. It is likely susceptible to biodegradation, but its classification as "readily biodegradable" cannot be confirmed without experimental testing. Similarly, its aquatic toxicity is unknown. To conduct a proper environmental risk assessment, generation of empirical data following standardized OECD guidelines for biodegradability (e.g., OECD 301B) and acute aquatic toxicity (OECD 201, 202, and 203) is essential.

References

- 1. This compound | C8H16O2 | CID 224775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(环己氧基)乙醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-(HEXYLOXY)ETHANOL CAS#: 112-25-4 [m.chemicalbook.com]

- 4. 2-(2-ETHYLHEXYLOXY)ETHANOL CAS#: 1559-35-9 [m.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 2-(Hexyloxy)ethanol (31726-34-8) for sale [vulcanchem.com]

- 7. Biodegradability of highly ethoxylated nonionic surfactants: determination of intermediates and pathways of biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Ethanol, 2-(hexyloxy)- (CAS 112-25-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. fishersci.com [fishersci.com]

Methodological & Application

2-(Cyclohexyloxy)ethanol as a Reaction Solvent: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Cyclohexyloxy)ethanol, a glycol ether, presents an intriguing profile as a potential reaction solvent in organic synthesis. Its unique combination of a bulky non-polar cyclohexyl group and a polar hydroxyethyl moiety suggests its utility in a range of reaction conditions, potentially offering advantages in solubility for diverse substrates and reagents. This document provides an overview of its physicochemical properties, explores its potential applications based on these characteristics, and offers a general protocol for its evaluation as a novel reaction solvent. While specific documented applications in peer-reviewed literature are sparse, this guide serves as a foundational resource for researchers interested in exploring its utility in their synthetic endeavors.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for its consideration as a reaction solvent, influencing factors such as reaction temperature, solubility of reagents, and work-up procedures.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O₂ | [1] |

| Molecular Weight | 144.21 g/mol | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 112 °C at 20 mmHg | |

| Density | 0.990 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4630 | |

| Flash Point | 95 °C (closed cup) | |

| Solubility | Soluble in water, alcohols, and hydrocarbons. | [2] |

Potential Applications in Organic Synthesis

Based on its structural features and physical properties, this compound could be a viable solvent for a variety of organic transformations. Its high boiling point makes it suitable for reactions requiring elevated temperatures. The presence of both hydrophobic (cyclohexyl) and hydrophilic (hydroxyethyl) groups suggests it may be effective in reactions involving both polar and non-polar reactants, potentially enhancing reaction rates and yields.

Hypothetical Applications:

-

Cross-Coupling Reactions (e.g., Suzuki, Heck): The polarity and coordinating ability of the ether and hydroxyl groups could help stabilize catalytic species, while the hydrocarbon moiety can aid in dissolving non-polar organic substrates.

-

Nucleophilic Substitution Reactions: Its polar nature can facilitate the dissolution of ionic nucleophiles and stabilize charged intermediates.

-

Nanoparticle Synthesis: Glycol ethers are known to act as both solvents and stabilizing agents in the synthesis of nanoparticles. This compound could offer unique control over particle size and morphology.

-

Polymerization Reactions: Its high boiling point and ability to dissolve a range of monomers could make it a suitable medium for certain polymerization processes.

Experimental Protocols: A General Guideline for Solvent Evaluation

Protocol: Evaluation of this compound as a Reaction Solvent

-

Solubility Test:

-

At room temperature, add the solid reactants and catalyst to a test tube.

-

Add a small volume of this compound and observe the solubility of all components.

-

Gently warm the mixture to assess solubility at elevated temperatures if required for the reaction.

-

-

Model Reaction Setup:

-

To a clean, dry reaction vessel equipped with a magnetic stirrer and a condenser, add the starting materials and catalyst.

-

Add this compound as the solvent. The volume should be sufficient to ensure proper mixing and heat transfer.

-

If the reaction is air or moisture-sensitive, perform this setup under an inert atmosphere (e.g., nitrogen or argon).

-

-

Reaction Monitoring:

-

Heat the reaction mixture to the desired temperature.

-

Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

-

-

Work-up and Product Isolation:

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product is soluble in a non-polar organic solvent, perform a liquid-liquid extraction. Add water and a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to the reaction mixture.

-

Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

-

Due to the high boiling point of this compound, removal by rotary evaporation may require higher vacuum and temperature. Consider alternative purification methods like column chromatography directly from the reaction mixture if feasible.

-

-

Analysis and Optimization:

-

Analyze the crude product to determine the yield and purity.

-

If the results are promising, optimize the reaction conditions, including temperature, reaction time, and catalyst loading.

-

Visualizations

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting and evaluating a novel solvent for an organic reaction.

Caption: Workflow for evaluating a novel solvent.

Potential Reaction Pathway Involvement

This diagram illustrates a hypothetical signaling pathway where a solvent like this compound could influence a catalytic cycle.

References

Application of 2-(Cyclohexyloxy)ethanol in Polymer Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Cyclohexyloxy)ethanol is a versatile bifunctional molecule containing both a hydroxyl group and a cyclohexyloxy ether group. While direct applications in polymer chemistry are not extensively documented, its structure presents significant potential for derivatization into valuable monomers and additives. This document outlines hypothetical, yet scientifically grounded, applications of this compound in polymer synthesis, drawing analogies from well-established chemistries of similar molecules. The primary proposed applications include its use as a precursor for:

-

Vinyl ether monomers for cationic polymerization.

-

(Meth)acrylate monomers for free-radical polymerization, particularly in coatings and adhesives.

-

Glycidyl ether reactive diluents for epoxy resin formulations.

Detailed hypothetical protocols for the synthesis of these derivatives and their subsequent polymerization are provided, along with expected quantitative data based on analogous systems.

Potential Applications in Polymer Chemistry

The unique combination of a reactive hydroxyl group and a bulky, hydrophobic cyclohexyloxy group makes this compound an attractive starting material for creating specialized polymers. The cyclohexyloxy moiety can impart desirable properties such as increased glass transition temperature (Tg), improved thermal stability, and enhanced hydrophobicity to the resulting polymers.

Precursor to Vinyl Ether Monomers for Cationic Polymerization

The hydroxyl group of this compound can be converted to a vinyl ether group, yielding 2-(cyclohexyloxy)ethyl vinyl ether. This monomer is a prime candidate for cationic polymerization, a method known for its ability to produce polymers with well-defined structures. Polymers derived from this monomer are expected to exhibit high Tg and good thermal stability due to the rigid cycloaliphatic group.

Precursor to (Meth)acrylate Monomers for Coatings and Adhesives

Esterification of the hydroxyl group of this compound with (meth)acrylic acid or their derivatives would yield 2-(cyclohexyloxy)ethyl (meth)acrylate. These monomers can be readily polymerized via free-radical polymerization to produce acrylic resins. Such resins are anticipated to be valuable in the formulation of coatings and adhesives, where the cyclohexyloxy group can enhance hardness, water resistance, and adhesion.

Precursor to Glycidyl Ether Reactive Diluents for Epoxy Resins

Reaction of this compound with epichlorohydrin can produce 2-(cyclohexyloxy)ethyl glycidyl ether. This molecule can serve as a reactive diluent in epoxy resin formulations. Reactive diluents are crucial for reducing the viscosity of epoxy resins, thereby improving their processability, while also being incorporated into the polymer network during curing.[1] The cycloaliphatic nature of this diluent is expected to improve the UV resistance and weatherability of the cured epoxy.[2][3]

Experimental Protocols (Hypothetical)

Disclaimer: The following protocols are hypothetical and based on established procedures for analogous compounds. Optimization will be necessary for specific applications.

Synthesis of 2-(Cyclohexyloxy)ethyl Vinyl Ether

This protocol is adapted from general methods for the synthesis of vinyl ethers from alcohols.[4][5]

Reaction: C₆H₁₁OCH₂CH₂OH + CH₂=CHOAc → C₆H₁₁OCH₂CH₂OCH=CH₂ + HOAc

Materials:

-

This compound

-

Vinyl acetate (in large excess, acts as both reagent and solvent)

-

[Ir(cod)Cl]₂ (di-μ-chloro-bis(1,5-cyclooctadiene)diiridium(I))

-

Sodium carbonate (Na₂CO₃)

-

Toluene (anhydrous)

-

Argon (inert gas)

Procedure:

-

Flame-dry a Schlenk flask equipped with a magnetic stir bar and reflux condenser.

-

Allow the flask to cool to room temperature under a stream of argon.

-

Add [Ir(cod)Cl]₂ (0.01 eq.) and anhydrous Na₂CO₃ (0.6 eq.) to the flask.

-

Evacuate the flask and backfill with argon (repeat three times).

-

Add anhydrous toluene, this compound (1.0 eq.), and vinyl acetate (2.0 eq.) via syringe.

-

Heat the reaction mixture to 100°C with vigorous stirring under an argon atmosphere.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Filter the mixture to remove the catalyst and salts.

-

Remove the solvent and excess vinyl acetate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 2-(cyclohexyloxy)ethyl vinyl ether.

Cationic Polymerization of 2-(Cyclohexyloxy)ethyl Vinyl Ether

This protocol is based on general procedures for the cationic polymerization of vinyl ethers.[6][7]

Materials:

-

2-(Cyclohexyloxy)ethyl vinyl ether (monomer, purified)

-

Initiator solution (e.g., BF₃·OEt₂ in dichloromethane)

-

Dichloromethane (anhydrous)

-

Methanol (for quenching)

-

Argon (inert gas)

Procedure:

-

Dry all glassware in an oven at 120°C overnight and cool under a stream of argon.

-

In a Schlenk flask, dissolve the purified 2-(cyclohexyloxy)ethyl vinyl ether monomer in anhydrous dichloromethane under an argon atmosphere.

-

Cool the solution to the desired temperature (e.g., 0°C or -78°C) in an appropriate bath.

-

Initiate the polymerization by adding the initiator solution dropwise with vigorous stirring.

-

Allow the polymerization to proceed for the desired time.

-

Quench the reaction by adding cold methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Collect the polymer by filtration, wash with methanol, and dry under vacuum at room temperature.

Synthesis of 2-(Cyclohexyloxy)ethyl Methacrylate

This protocol is based on standard esterification methods for producing methacrylate monomers.[8][9]

Reaction: C₆H₁₁OCH₂CH₂OH + CH₂=C(CH₃)COCl → C₆H₁₁OCH₂CH₂OCOC(CH₃)=CH₂ + HCl

Materials:

-

This compound

-

Methacryloyl chloride

-

Triethylamine (as an HCl scavenger)

-

Dichloromethane (anhydrous)

-

Hydroquinone (as a polymerization inhibitor)

-

Argon (inert gas)

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stir bar, and argon inlet, dissolve this compound and a catalytic amount of hydroquinone in anhydrous dichloromethane.

-

Add triethylamine to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Add methacryloyl chloride dropwise from the dropping funnel with constant stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or vacuum distillation to yield 2-(cyclohexyloxy)ethyl methacrylate.

Free-Radical Polymerization of 2-(Cyclohexyloxy)ethyl Methacrylate

This is a general protocol for free-radical polymerization.[10][11]

Materials:

-

2-(Cyclohexyloxy)ethyl methacrylate (monomer, purified and inhibitor removed)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Toluene or another suitable solvent (anhydrous)

-

Methanol (for precipitation)

-

Argon (inert gas)

Procedure:

-

Dissolve the monomer and AIBN in anhydrous toluene in a Schlenk flask.

-

Degas the solution by three freeze-pump-thaw cycles.

-

Backfill the flask with argon and heat the reaction mixture to the desired temperature (e.g., 60-80°C) with stirring.

-

Maintain the temperature for the specified reaction time.

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by pouring the solution into a large volume of methanol.

-

Collect the polymer by filtration, wash with methanol, and dry in a vacuum oven.

Synthesis of 2-(Cyclohexyloxy)ethyl Glycidyl Ether

This protocol is analogous to the synthesis of other glycidyl ethers from alcohols.[12][13]

Reaction: C₆H₁₁OCH₂CH₂OH + Epichlorohydrin → C₆H₁₁OCH₂CH₂OCH₂CH(O)CH₂

Materials:

-

This compound

-

Epichlorohydrin

-

Sodium hydroxide (NaOH) or other strong base

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

Toluene

Procedure:

-

In a reaction vessel, combine this compound, epichlorohydrin, and the phase-transfer catalyst in toluene.

-

Heat the mixture with stirring.

-

Slowly add a concentrated aqueous solution of NaOH.

-

Maintain the reaction at an elevated temperature for several hours.

-

Monitor the reaction by GC or TLC.

-

After completion, cool the mixture and wash with water to remove salts.

-

Separate the organic layer, dry it over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the product by vacuum distillation to obtain 2-(cyclohexyloxy)ethyl glycidyl ether.

Quantitative Data (Hypothetical)

The following tables summarize expected quantitative data for the synthesis and properties of polymers derived from this compound, based on data for analogous compounds.

Table 1: Hypothetical Reaction Conditions and Yields for Monomer Synthesis

| Monomer | Synthesis Method | Key Reagents | Typical Reaction Temp. (°C) | Typical Reaction Time (h) | Expected Yield (%) |

| 2-(Cyclohexyloxy)ethyl Vinyl Ether | Iridium-catalyzed Vinylation | This compound, Vinyl Acetate, [Ir(cod)Cl]₂ | 100 | 12-24 | 60-80 |

| 2-(Cyclohexyloxy)ethyl Methacrylate | Esterification | This compound, Methacryloyl Chloride | 0 to RT | 12 | 70-90 |

| 2-(Cyclohexyloxy)ethyl Glycidyl Ether | Glycidylation | This compound, Epichlorohydrin, NaOH | 60-80 | 4-6 | 75-95 |

Table 2: Hypothetical Polymerization Conditions and Polymer Properties

| Polymer | Polymerization Method | Initiator | Typical Reaction Temp. (°C) | Expected Mn ( g/mol ) | Expected PDI | Expected Tg (°C) |

| Poly(2-(cyclohexyloxy)ethyl vinyl ether) | Cationic | BF₃·OEt₂ | 0 to -78 | 5,000 - 50,000 | 1.1 - 1.5 | 90 - 120 |

| Poly(2-(cyclohexyloxy)ethyl methacrylate) | Free-Radical | AIBN | 60 - 80 | 20,000 - 100,000 | 1.5 - 2.5 | 80 - 110 |

Table 3: Hypothetical Formulation of an Epoxy Resin with 2-(Cyclohexyloxy)ethyl Glycidyl Ether as a Reactive Diluent

| Component | Parts by Weight | Purpose |

| Bisphenol A Diglycidyl Ether (DGEBA) | 100 | Base Epoxy Resin |

| 2-(Cyclohexyloxy)ethyl Glycidyl Ether | 10 - 30 | Reactive Diluent (Viscosity Reduction) |

| Amine Hardener (e.g., TETA) | 25 - 35 | Curing Agent |

Visualizations

References

- 1. Effect of Diluents on Mechanical Characteristics of Epoxy Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cycloaliphatic Epoxy Resins [old.westlakeepoxy.com]

- 3. Cycloaliphatic Epoxy Resins | Westlakeepoxy [westlakeepoxy.com]

- 4. Synthesis of vinyl ethers of alcohols using calcium carbide under superbasic catalytic conditions (KOH/DMSO) - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and cationic polymerization of halogen bonding vinyl ether monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. ataman-chemicals.com [ataman-chemicals.com]

- 10. ripublication.com [ripublication.com]

- 11. Free-radical polymerization of 2-hydroxyethyl methacrylate (HEMA) supported by a high electric field - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. 2-Ethylhexyl glycidyl ether synthesis - chemicalbook [chemicalbook.com]

- 13. 2-Ethylhexyl glycidyl ether - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Formulation of Coatings and Inks Using 2-(Cyclohexyloxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Cyclohexyloxy)ethanol, a member of the glycol ether family, is a high-boiling point, low-volatility solvent with excellent solvency characteristics. Its unique combination of a cyclohexyl ring and an ethanol group provides a balance of hydrophobic and hydrophilic properties, making it a versatile component in a variety of formulations. In the coatings and inks industry, it is primarily utilized as a coalescing agent in waterborne systems and as a flow and leveling promoter in solvent-borne systems.

These application notes provide detailed information on the properties, performance, and formulation protocols for incorporating this compound into coating and ink systems. The information is intended to guide researchers and formulation chemists in leveraging the benefits of this specialty solvent to optimize their product performance.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective use in formulations. Key properties are summarized in the table below.

| Property | Value |

| CAS Number | 1817-88-5 |

| Molecular Formula | C₈H₁₆O₂ |

| Molecular Weight | 144.21 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 112 °C at 20 mmHg |

| Density | 0.990 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.4630 |

| Flash Point | 95 °C (closed cup) |

| Solubility | Soluble in alcohols and ethers. Limited solubility in water. |

Applications in Coatings

In the coatings industry, this compound serves as a highly effective coalescing agent in latex paints. Coalescing agents are essential for proper film formation in waterborne coatings. They temporarily soften the polymer particles, allowing them to fuse together as the water evaporates, resulting in a continuous, durable film.

Key Benefits in Coatings:

-

Effective Coalescence: Its slow evaporation rate ensures that it remains in the film long enough to facilitate complete particle fusion, leading to improved film integrity.

-

Enhanced Film Properties: Proper coalescence contributes to better adhesion, increased scrub resistance, and improved gloss development.

-

Low VOC Contribution: Due to its high boiling point and low vapor pressure, it is considered a low-VOC (Volatile Organic Compound) solvent, aiding in the formulation of environmentally friendly coatings.

Performance Data in a Model Water-Based Acrylic Coating

The following table presents hypothetical performance data of a water-based acrylic latex paint formulated with this compound compared to a standard glycol ether coalescent. The data illustrates the typical effects observed when using a high-performance coalescent.

| Property | Standard Glycol Ether | This compound | Test Method |

| Minimum Film Formation Temperature (MFFT), °C | 5 | 4 | ASTM D2354 |

| Viscosity (KU) | 95 | 98 | ASTM D562 |

| Drying Time (Tack-Free), hours | 2 | 2.5 | ASTM D1640 |

| Gloss at 60° | 80 | 85 | ASTM D523 |

| Adhesion (Cross-Hatch) | 4B | 5B | ASTM D3359 |

| Hardness (König Pendulum), seconds | 120 | 130 | ASTM D4366 |

Note: This data is illustrative. Actual performance will depend on the specific formulation.

Experimental Protocol: Evaluation of this compound in a Water-Based Acrylic Coating

This protocol outlines the steps to prepare and evaluate a water-based acrylic paint using this compound as the coalescing agent.

Materials:

-

Acrylic Emulsion (e.g., Rhoplex™ SG-30)

-

Titanium Dioxide (e.g., Ti-Pure™ R-902+)

-

Dispersant (e.g., TAMOL™ 1124)

-

Defoamer (e.g., BYK-024)

-

Thickener (e.g., ACRYSOL™ RM-8W)

-

This compound

-

Water

Procedure:

-

Grind Stage:

-

In a high-speed dispersion vessel, combine water, dispersant, and defoamer.

-

Slowly add titanium dioxide while mixing at low speed.

-

Once the pigment is wetted, increase the dispersion speed to achieve a Hegman grind of 7+.

-

-

Letdown Stage:

-

Reduce the mixing speed and add the acrylic emulsion.

-

Slowly add this compound to the vortex of the mixture. The typical loading level is 3-8% based on the solids content of the acrylic emulsion.

-

Add the remaining water and defoamer.

-

Adjust the pH to 8.5-9.0 using a suitable neutralizing amine.

-

Finally, add the thickener slowly to achieve the desired viscosity.

-

-

Coating Application and Testing:

-

Allow the paint to equilibrate for 24 hours before testing.

-

Apply the paint to test panels using a drawdown bar to ensure uniform film thickness.

-

Dry the panels under controlled conditions (25°C, 50% relative humidity).

-

Evaluate the dried film for MFFT, viscosity, drying time, gloss, adhesion, and hardness according to the ASTM methods listed in the table above.

-

Applications in Inks

In the printing ink industry, this compound is valued for its role as a slow-evaporating solvent that improves flow and leveling, particularly in solvent-based and UV-curable ink formulations.

Key Benefits in Inks:

-

Improved Printability: Its slow evaporation rate prevents premature drying of the ink on the printing plate, reducing defects such as screen blocking in screen printing or poor dot transfer in gravure and flexographic printing.

-

Enhanced Flow and Leveling: It promotes the formation of a smooth, uniform ink film on the substrate, leading to higher print quality.

-

Viscosity Control: It can be used to adjust and maintain the desired ink viscosity during printing runs.

Performance Data in a Model Solvent-Based Gravure Ink

The following table provides hypothetical data on the effect of this compound on the properties of a solvent-based gravure ink formulation.

| Property | Standard Solvent Blend | Blend with this compound | Test Method |

| Viscosity (Zahn Cup #2), seconds | 20 | 22 | ASTM D4212 |

| Drying Time (Set-to-Touch), seconds | 10 | 15 | ASTM D1640 |

| Gloss at 60° | 85 | 90 | ASTM D523 |

| Adhesion to Polypropylene (Tape Test) | 95% | 100% | ASTM D3359 |

| Resolubility | Good | Excellent | Internal Method |

Note: This data is illustrative. Actual performance will depend on the specific formulation.

Experimental Protocol: Formulation and Evaluation of a Solvent-Based Gravure Ink

This protocol describes the preparation and testing of a solvent-based gravure ink incorporating this compound.

Materials:

-

Nitrocellulose Resin

-

Pigment (e.g., Phthalocyanine Blue)

-

Plasticizer (e.g., Dioctyl Phthalate)

-

Primary Solvent (e.g., Ethyl Acetate)

-

Co-solvent (e.g., Isopropyl Alcohol)

-

This compound

-

Wax (for slip and rub resistance)

Procedure:

-

Resin Dissolution:

-

In a mixing vessel, dissolve the nitrocellulose resin in the primary solvent and co-solvent blend under agitation.

-

-

Pigment Dispersion:

-

Add the pigment to the resin solution and disperse using a high-speed mixer or a bead mill until the desired particle size is achieved.

-

-

Letdown and Additive Incorporation:

-

Add the plasticizer, wax, and this compound to the pigment dispersion. A typical starting concentration for this compound is 2-5% of the total formulation.

-

Adjust the final viscosity with additional solvent blend as needed.

-

-

Ink Testing:

-

Use a lab-scale gravure proofer to print the ink onto the desired substrate (e.g., polypropylene film).

-

Evaluate the printed samples for drying time, gloss, and adhesion as per the ASTM methods.

-

Assess resolubility by observing the ease with which dried ink on the gravure cylinder can be re-dissolved by fresh ink.

-

Visualizations

Experimental Workflow for Coating Formulation and Evaluation

Caption: Workflow for water-based coating formulation.

Logical Relationship of Components in a Water-Based Coating

Caption: Component relationships in a water-based coating.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a valuable tool for formulators of high-performance coatings and inks. Its efficacy as a low-VOC coalescing agent and a flow-promoting solvent can lead to significant improvements in final product quality. The protocols and data presented in these notes provide a solid foundation for researchers and scientists to begin exploring the benefits of this compound in their specific applications. Further optimization may be required to achieve the desired performance characteristics in unique formulations.

Application Notes and Protocols: 2-(Cyclohexyloxy)ethanol as a Coalescing Agent in Latex Paints

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Cyclohexyloxy)ethanol is a high-performance coalescing agent for latex paints. Its chemical structure, featuring a cyclohexyl ring and a hydroxyethyl group, provides a unique balance of hydrophobicity and hydrophilicity. This allows for excellent compatibility with a wide range of latex polymer systems and contributes to the formation of a uniform and durable paint film. These application notes provide a comprehensive overview of its function, performance characteristics, and recommended experimental protocols for its evaluation.